Proline

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S540252
  • CAS No.:

    147-85-3
  • Molecular Formula:

    C5H9NO2
  • Molecular Weight:

    115.13 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

L-Proline is a nonessential amino acid. It contains a pyrrolidine ring, which contains the α-amino nitrogen, and is highly rigid, properties that affect protein conformation and folding and can cause kinks and turns in protein secondary structure. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1) and an inhibitor of acetylcholinesterase (AChE; Ki = 86 µM). L-Proline accumulates in plants under environmental stress and is important for environmental stress tolerance through its involvement in protein synthesis, redox balance maintenance, osmoprotection, and signaling.
L-Proline is an amino acid and precursor (with vitamin C) for collagen, the building block of the structure of tendons, ligaments, arteries, veins and muscles. It is important in wound healing.
L-Proline is a non-essential amino acid. Peptides bond to proline, making it a useful building block for proteins. It can be used as a cell culture media component for the commercial biomanufacturing of therapeutic recombinant proteins and monoclonal antibodies.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)
L-Proline, also known as L-prolin, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Proline has been found throughout all human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, breast milk, and blood. Within the cell, L-proline is primarily located in the cytoplasm, mitochondria, lysosome and endoplasmic reticulum. L-Proline exists in all eukaryotes, ranging from yeast to humans. L-Proline participates in a number of enzymatic reactions. In particular, L-Proline can be biosynthesized from 1-pyrroline-5-carboxylic acid through the action of the enzyme proline dehydrogenase 1, mitochondrial. In addition, L-Proline can be converted into 1-pyrroline-5-carboxylic acid; which is mediated by the enzyme pyrroline-5-carboxylate reductase 2. In humans, L-proline is involved in the neomycin action pathway, the lymecycline action pathway, the netilmicin action pathway, and the clarithromycin action pathway. L-Proline is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, L-arginine:glycine amidinotransferase deficiency, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type II pathway. L-Proline is a potentially toxic compound. L-Proline has been found to be associated with several diseases known as dicarboxylic aminoaciduria, alzheimer's disease, and hemodialysis; l-proline has also been linked to several inborn metabolic disorders including glutathione synthetase deficiency and iminoglycinuria.
L-proline is pyrrolidine in which the pro-S hydrogen at position 2 is substituted by a carboxylic acid group. L-Proline is the only one of the twenty DNA-encoded amino acids which has a secondary amino group alpha to the carboxyl group. It is an essential component of collagen and is important for proper functioning of joints and tendons. It also helps maintain and strengthen heart muscles. It has a role as a micronutrient, a nutraceutical, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a member of compatible osmolytes. It is a glutamine family amino acid, a proteinogenic amino acid, a proline and a L-alpha-amino acid. It is a conjugate base of a L-prolinium. It is a conjugate acid of a L-prolinate. It is an enantiomer of a D-proline. It is a tautomer of a L-proline zwitterion.

CAS Number 147-85-3
Product Name Proline
IUPAC Name (2S)-pyrrolidine-2-carboxylic acid
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
InChI InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
InChI Key ONIBWKKTOPOVIA-BYPYZUCNSA-N
SMILES O=C(O)[C@H]1NCCC1
Solubility 162000 mg/L (at 25 °C)
1.41 M
162 mg/mL at 25 °C
Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C
Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol
Very soluble in water, alcohol; insoluble in ether
Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol
162.0 mg/mL
Soluble in water; Insoluble in ether
Soluble (in ethanol)
Synonyms Proline; CB 1707; FEMA No. 3319; HSDB 1210; NSC 46703; NSC-46703; NSC46703; Prolina;
Canonical SMILES C1CC([NH2+]C1)C(=O)[O-]
Isomeric SMILES C1C[C@H]([NH2+]C1)C(=O)[O-]
Purity >98% (or refer to the Certificate of Analysis)
Physical Description Solid
White crystals or crystalline powder; odourless
Color/Form Flat needles from alcohol + ether; prisms from water
White crystals or crystalline powde
Molecular Weight 115.13 g/mol
XLogP3 -2.5
Exact Mass 115.0633
Density 1.064 at 24 °C
LogP -2.54
-2.54 (LogP)
-2.54
log Kow = -2.54
Odor Odorless
Appearance Solid powder
Melting Point 221 dec °C
Mp 220-222 ° dec.
220-222 °C, decomposes
221°C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII 9DLQ4CIU6V
GHS Hazard Statements Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 298 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Use and Manufacturing (L)-Proline is an amino acid. Amino acids help break down food, support growth, and repair body tissue. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.
Drug Indication L-Proline is extremely important for the proper functioning of joints and tendons and also helps maintain and strengthen heart muscles.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.
Therapeutic Uses /EXPL THER/ This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
Pharmacology L-Proline is a major amino acid found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system, and for necessary balance of this formula. It is an essential component of collagen and is important for proper functioning of joints and tendons. L-Proline is extremely important for the proper functioning of joints and tendons. Helps maintain and strengthen heart muscles.
Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)
Mechanism of Action Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.
Vapor Pressure 3.02X10-8 mm Hg at 25 °C (est)
Other CAS 4305-67-3
37159-97-0
147-85-3
Associated Chemicals (+)-Proline; 344-25-2
(+-)-Proline; 609-36-9
Wikipedia Proline
Use Classification Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning
Methods of Manufacturing From alpha-piperidone; from cyclopentantone; from l-glutamic acid
Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.
Hydrolysis of protein, also synthetically and by recombinant DNA techniques.
L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.
General Manufacturing Information Rubber product manufacturing
L-Proline: ACTIVE
L-Proline is one of the twenty amino acids used in living organisms as the building blocks of proteins. Proline is sometimes called an imino acid, although the IUPAC definition of an imine requires a carbon-nitrogen double bond. Proline is a non-essential amino acid that is synthesized from glutamic acid. /SRP: A non-essential amino acid is considered "non-essential" because it can be made in the human body./ It is an essential component of collagen and is important for proper functioning of joints and tendons.
Non-essential amino acid for human develoment.
Proline composition of selected proteins: 6.3 g/100 g gelatin; 11.3 g/100 g casein; 5.1 g/16 g total nitrogen serum albumin; 8.1 g/100 g gamma-globulin; 8.5 g/100 g horse hemoglobin; 2.5 g/100 g insulin; 2.5 g/100 g clostridium botulinum toxin. /From table/
Analytic Laboratory Methods AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /amino acids/
AOAC method 979.20, Proline in Honey; ninhydrin reaction
The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Interactions Proline plays an important role in plant response to various environmental stresses. However, its involvement in mitigation of heavy metal stress in plants remains elusive. In this study, we examined the effectiveness of exogenous proline (10 and 20 mM) in alleviating cadmium induced inhibitory effects in young olive plants (Olea europaea L. cv. Chemlali) exposed to two Cd levels (10 and 30 mg CdCl2/kg soil). The Cd treatment induced substantial accumulation of Cd in both root and leaf tissues and a decrease in gas exchange, photosynthetic pigments contents, uptake of essential elements (Ca, Mg and K) and plant biomass. Furthermore, an elevation of antioxidant enzymes activities (superoxide dismutase, catalase, glutathione peroxydase) and proline content in association with relatively high amounts of hydrogen peroxide, thiobarbituric acid reactive substances and electrolyte leakage were observed. Interestingly, the application of exogenous proline alleviated the oxidative damage induced by Cd accumulation. In fact, Cd-stressed olive plants treated with proline showed an increase of antioxidant enzymes activities, photosynthetic activity, nutritional status, plant growth and oil content of olive fruit. Generally, it seems that proline supplementation alleviated the deleterious effects of young olive plants exposed to Cd stress.
The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.
Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.
This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.
Stability Shelf Life Stable under recommended storage conditions.
Dates Modify: 2022-06-16

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